molecular formula C25H26N4O B11638575 N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

Cat. No.: B11638575
M. Wt: 398.5 g/mol
InChI Key: YCZNQMBRXMMHCQ-WGOQTCKBSA-N
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Description

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response. The compound forms hydrogen bonds with the active site of the enzyme, thereby blocking its activity and reducing inflammation .

Comparison with Similar Compounds

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide can be compared with other indole derivatives such as:

The uniqueness of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide lies in its specific structure, which allows it to interact with molecular targets in a distinct manner, leading to its potential therapeutic applications.

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C25H26N4O/c1-17-21(18-8-2-5-11-22(18)27-17)16-26-28-25(30)14-15-29-23-12-6-3-9-19(23)20-10-4-7-13-24(20)29/h2-3,5-6,8-9,11-12,16,27H,4,7,10,13-15H2,1H3,(H,28,30)/b26-16+

InChI Key

YCZNQMBRXMMHCQ-WGOQTCKBSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)CCN3C4=C(CCCC4)C5=CC=CC=C53

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)CCN3C4=C(CCCC4)C5=CC=CC=C53

Origin of Product

United States

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